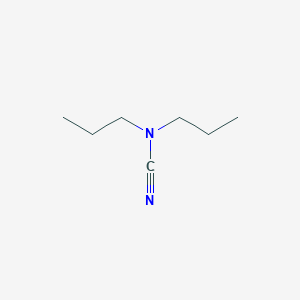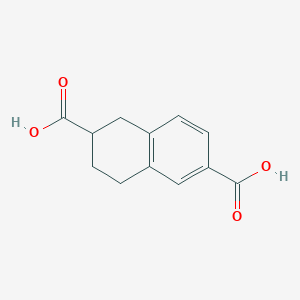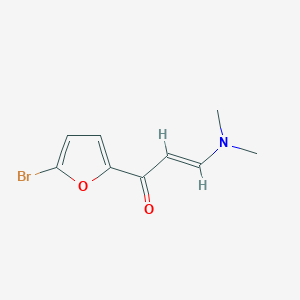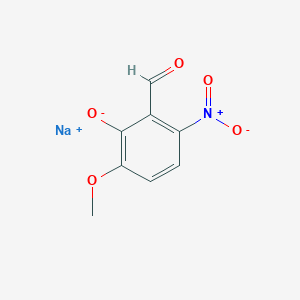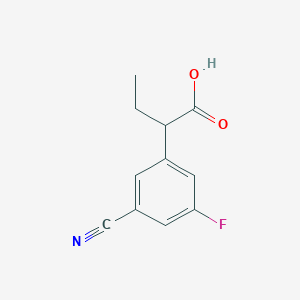
2-(3-Cyano-5-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyano-5-fluorophenyl)butanoic acid is an organic compound with the molecular formula C11H10FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, along with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-5-fluorobenzaldehyde and butanoic acid derivatives.
Reaction Conditions: The key steps in the synthesis include nucleophilic addition, followed by oxidation and hydrolysis reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure high efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Cyano-5-fluorophenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)butanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes, leading to potential therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid: This compound has a similar structure but with a methyl group instead of a butanoic acid moiety.
3-Cyano-5-fluorophenylboronic acid: This compound contains a boronic acid group instead of a butanoic acid moiety.
Uniqueness
2-(3-Cyano-5-fluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a fluorine atom on the phenyl ring, along with the butanoic acid moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(3-cyano-5-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-2-10(11(14)15)8-3-7(6-13)4-9(12)5-8/h3-5,10H,2H2,1H3,(H,14,15) |
InChI Key |
YUOYLWDQPUIZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C#N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


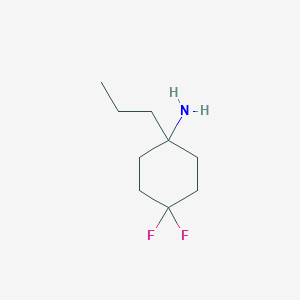

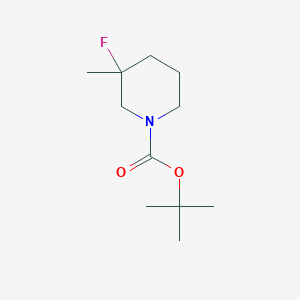
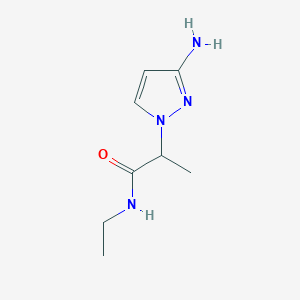
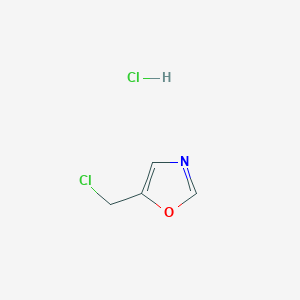
![1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13063942.png)
![N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13063944.png)
![5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid](/img/structure/B13063950.png)
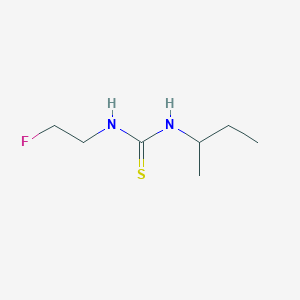
![2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13063958.png)
